Erucifolin N-oxide

Description

Overview of Pyrrolizidine (B1209537) Alkaloids and Their N-Oxides in Natural Product Chemistry

Pyrrolizidine alkaloids (PAs) are a large group of secondary metabolites produced by an estimated 6,000 plant species, which is about 3% of all flowering plants worldwide. frontiersin.orgcfmot.demdpi.com These compounds are characterized by a core pyrrolizidine ring structure and are often esterified with various necic acids. mdpi.com In many plants, PAs coexist with their corresponding N-oxides (PANOs). mdpi.com The N-oxide form is created through the oxidation of the tertiary amine in the pyrrolizidine ring. nih.gov This structural modification to a tertiary amine N-oxide significantly increases the polarity of the molecule. vulcanchem.com

PANOs are generally considered to be the less toxic storage and transport form of PAs within the plant. vulcanchem.com They play a crucial role in the plant's defense mechanisms against herbivores. vulcanchem.com The chemistry of alkaloid N-oxides, including their preparation, characterization, and chemical reactions, has been a subject of review in chemical literature. scilit.comnih.gov

Erucifolin N-oxide within the Pyrrolizidine Alkaloid Class

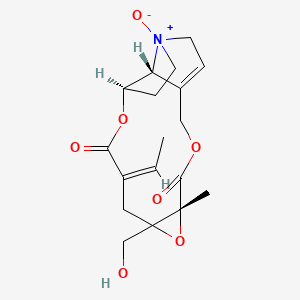

This compound is classified as a pyrrolizidine alkaloid N-oxide. nih.gov Structurally, it is the N-oxide derivative of erucifoline (B1236471). nih.gov Its chemical formula is C₁₈H₂₃NO₇, and it has a molecular weight of 365.4 g/mol . nih.govvulcanchem.combiocrick.comchemfaces.com The molecule features a complex polycyclic framework that includes a pyrrolizidine backbone fused with a macrocyclic lactone and an epoxide group. nih.govvulcanchem.com The presence of the N-oxide moiety enhances its solubility in polar solvents like water and methanol (B129727). vulcanchem.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 123864-94-8 |

| Molecular Formula | C₁₈H₂₃NO₇ |

| Molecular Weight | 365.4 g/mol |

| Synonyms | Erucifoline A N-oxide, CHEBI:136463 |

This table is interactive. Click on the headers to sort.

Historical Context of this compound Research

The investigation of this compound is closely linked to the broader study of pyrrolizidine alkaloids from plants of the Senecio genus (Asteraceae family). researchgate.net Early research focused on the isolation and structural elucidation of these compounds. This compound was first described as a new, naturally occurring pyrrolizidine alkaloid isolated from Senecio persoonii. researchgate.net Its structure was determined using spectroscopic methods. researchgate.net The compound has also been identified in other species, such as Jacobaea persoonii and Senecio argunensis. nih.govvulcanchem.comchemfaces.com

Scope and Significance of Current Academic Research on this compound

Current research on this compound encompasses several areas. It serves as a reference standard for the analytical testing of herbal products and foodstuffs to monitor for the presence of pyrrolizidine alkaloids. phytolab.com The compound is also utilized in chemical biology as a model for studying the chemistry of N-oxides. vulcanchem.com Furthermore, its presence in various plant species continues to be a subject of phytochemical investigations. nih.govdicle.edu.tr The biosynthesis of this compound from erucifoline is believed to be mediated by cytochrome P450 monooxygenases, a pathway that parallels the metabolism of other pyrrolizidine alkaloids in plants. vulcanchem.com While a total synthesis of this compound has not been reported, it can be prepared through the oxidation of its parent alkaloid, erucifoline. vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO7 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(5R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |

InChI |

InChI=1S/C18H23NO7/c1-3-11-8-18(10-20)17(2,26-18)16(22)24-9-12-4-6-19(23)7-5-13(14(12)19)25-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18?,19?/m1/s1 |

InChI Key |

IJAULDQGSBFPPG-WZILVZQPSA-N |

Isomeric SMILES |

C/C=C\1/CC2([C@@](O2)(C(=O)OCC3=CC[N+]4([C@H]3[C@@H](CC4)OC1=O)[O-])C)CO |

Canonical SMILES |

CC=C1CC2(C(O2)(C(=O)OCC3=CC[N+]4(C3C(CC4)OC1=O)[O-])C)CO |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution of Erucifolin N Oxide

Plant Sources and Species Distribution

The presence of Erucifolin N-oxide and its corresponding tertiary amine, erucifolin, is characteristic of plants belonging to the Asteraceae family, particularly within the genera Senecio and Jacobaea.

This compound has been reported in several species of the genus Senecio. Notably, Senecio erucifolius is a known producer of erucifolin, and since pyrrolizidine (B1209537) alkaloids are predominantly stored in plants as their N-oxide form, the presence of this compound is strongly implied. inchem.org The genus Senecio is one of the largest genera in the Asteraceae family and is well-documented for its production of a wide array of toxic pyrrolizidine alkaloids. nih.govunl.edu The alkaloid profile can vary significantly between species, making the specific identification of this compound a key chemotaxonomic marker. While a comprehensive screening of all Senecio species for this compound has not been conducted, its presence is anticipated in species closely related to known producers.

Senecio plants are known to contain a variety of pyrrolizidine alkaloids, and the presence of this compound is often accompanied by other structurally related PAs. nih.gov For instance, studies on various Senecio species have identified alkaloids such as senecionine (B1681732), seneciphylline, and retrorsine, often in their N-oxide forms. inchem.orgresearchgate.net

Table 1: Occurrence of Related Pyrrolizidine Alkaloids in Selected Senecio Species

| Species | Alkaloid | Form | Reference |

|---|---|---|---|

| Senecio erucifolius | Erucifoline (B1236471) | Tertiary Amine | inchem.org |

| Senecio erucifolius | Senecionine | Tertiary Amine | inchem.org |

| Senecio erucifolius | Seneciphylline | Tertiary Amine | inchem.org |

| Senecio erucifolius | Retrorsine | Tertiary Amine | inchem.org |

| Senecio vulgaris | Senecionine | N-oxide | researchgate.net |

| Senecio procumbens | Senecionine | N-oxide | researchgate.net |

| Senecio procumbens | Senecivernine | N-oxide | researchgate.net |

The genus Jacobaea, which includes species formerly classified under Senecio, is also a significant source of pyrrolizidine alkaloids. The most well-known species in this genus is Jacobaea vulgaris (syn. Senecio jacobaea), commonly known as ragwort. This plant is notorious for its high concentration of various PAs, which serve as a defense against grazing animals. researchgate.net

While the alkaloid profile of Jacobaea vulgaris is dominated by jacobine (B1672728), jacoline, and jaconine, the presence of other PAs, including this compound, is plausible due to the shared biosynthetic pathways within this plant group. researchgate.net The chemotaxonomic relationship between Jacobaea and Senecio suggests a high likelihood of overlapping alkaloid profiles.

The concentration and distribution of this compound within a plant are not uniform. Like other pyrrolizidine alkaloids, it is generally synthesized in the roots and then transported via the phloem to other parts of the plant. researchgate.net The highest concentrations are typically found in the reproductive organs, such as the flowers and seeds, which are critical for the plant's survival and propagation. researchgate.net

In some species, such as Jacobaea vulgaris, significant concentrations of PAs can also be found in the foliage. researchgate.net The levels of these alkaloids can also fluctuate depending on the developmental stage of the plant, with concentrations often increasing as the plant matures and approaches flowering. researchgate.net This strategic allocation of chemical defenses ensures that the most valuable and vulnerable plant tissues are well-protected. The concentration of PA N-oxides is generally much higher than that of their corresponding tertiary amine forms. researchgate.net

Table 2: General Distribution of Pyrrolizidine Alkaloid N-oxides in Plant Organs

| Plant Organ | Relative Concentration | Primary Function |

|---|---|---|

| Roots | Low to Moderate | Site of Biosynthesis |

| Stems | Low | Transport |

| Leaves | Moderate to High | Defense against Herbivores |

| Flowers | High | Protection of Reproductive Organs |

Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound follows the general pathway for the formation of macrocyclic diester pyrrolizidine alkaloids. This process can be divided into the formation of the necine base and the necic acid, followed by their esterification and subsequent N-oxidation.

The biosynthesis of the necine base of this compound, which is retronecine (B1221780), starts with the amino acid arginine. Arginine is converted to putrescine, which then reacts with spermidine (B129725) in a reaction catalyzed by homospermidine synthase, the first committed enzyme in the PA pathway. wikipedia.orgmdpi.com The resulting homospermidine undergoes oxidation and cyclization to form the characteristic bicyclic pyrrolizidine core of the necine base. wikipedia.org

The necic acid moiety of erucifolin is a dicarboxylic acid. The biosynthesis of these dicarboxylic necic acids generally involves the condensation of two amino acid-derived precursors. nih.gov For many necic acids, this involves intermediates from branched-chain amino acid metabolism. uni-kiel.de The specific enzymatic steps leading to the formation of the erucifolic acid moiety are not fully elucidated but are believed to follow a similar pattern of condensation and modification.

Once the necine base (retronecine) and the activated necic acid are formed, they are linked together through an esterification reaction to form the macrocyclic diester structure of erucifolin. wikipedia.org

The final step in the biosynthesis of this compound is the oxidation of the tertiary nitrogen atom in the pyrrolizidine ring to form the N-oxide. ijmcr.com This conversion is a crucial step, as the N-oxide is the primary form in which these alkaloids are stored and transported within the plant. mdpi.com The N-oxide form is more water-soluble and is generally considered less toxic than the tertiary amine form until it is metabolized in the digestive tract of an herbivore. ijmcr.com

The N-oxidation of pyrrolizidine alkaloids in plants is believed to be catalyzed by flavin-containing monooxygenases (FMOs). nih.govnih.gov These enzymes utilize molecular oxygen and a cofactor, typically NADPH, to incorporate an oxygen atom into a substrate. nih.govmdpi.comresearchgate.net Plant FMOs are known to be involved in the metabolism of various secondary metabolites, and their role in the N-oxidation of alkaloids is a key area of research in plant biochemistry. nih.govresearchgate.net The high prevalence of the N-oxide form of pyrrolizidine alkaloids in plants underscores the efficiency and importance of this enzymatic step in their chemical defense strategy.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Erucifolin |

| Arginine |

| Putrescine |

| Spermidine |

| Homospermidine |

| Retronecine |

| Erucifolic acid |

| Senecionine |

| Seneciphylline |

| Retrorsine |

| Senecivernine |

| Jacobine |

| Jacoline |

Regulatory Aspects of this compound Biosynthesis

The biosynthesis of this compound is a multi-step process that is tightly regulated at the genetic, enzymatic, and physiological levels. As a pyrrolizidine alkaloid, its core structure is derived from the precursor homospermidine. The subsequent formation of the necine base and its esterification, followed by N-oxidation, are all subject to regulatory control.

Genetic Regulation: The biosynthesis of PAs is a heritable trait, with specific genes encoding the enzymes responsible for each step of the pathway. The expression of these genes is spatially and temporally controlled, meaning that biosynthesis may be restricted to certain tissues (e.g., roots) and developmental stages (e.g., young, growing tissues). While the complete genetic blueprint for this compound biosynthesis is not fully elucidated, research on other PAs suggests the involvement of transcription factors from families such as AP2/ERF, bHLH, WRKY, and MYB in regulating the expression of biosynthetic genes. These transcription factors can be activated by internal developmental cues or external environmental triggers.

Environmental and Developmental Factors: The production and accumulation of this compound are not static but are influenced by a range of environmental and developmental factors.

Herbivory: As a defense compound, the biosynthesis of this compound can be induced or enhanced in response to feeding by herbivores. This induction is often mediated by signaling molecules such as jasmonic acid.

Nutrient Availability: The availability of essential nutrients in the soil can impact the production of PAs. For instance, nitrogen is a key component of these alkaloids, and its availability can directly influence the rate of biosynthesis.

Developmental Stage: The concentration of this compound can vary throughout the life cycle of the plant. Higher concentrations are often found in younger, more vulnerable tissues, such as new leaves and reproductive organs, to provide enhanced protection.

Table 2: Factors Influencing this compound Biosynthesis

| Regulatory Level | Factor | Effect on Biosynthesis |

| Genetic | Gene Expression | Spatiotemporal control of enzyme production. |

| Genetic | Transcription Factors | Activation or repression of biosynthetic gene transcription. |

| Enzymatic | Flavin-containing monooxygenases (FMOs) | Catalyze the N-oxidation of the erucifolin base. |

| Environmental | Herbivory | Induction of biosynthesis as a defense response. |

| Environmental | Nutrient Availability | Can limit or enhance the rate of production. |

| Developmental | Plant Age and Tissue Type | Accumulation in younger, more vulnerable parts. |

| Environmental | Abiotic Stress | Modulation of biosynthesis as part of the stress response. |

This compound is a significant pyrrolizidine alkaloid with a notable presence in the Asteraceae family, particularly within the genus Senecio. Its distribution serves as a valuable tool for chemotaxonomic studies. The biosynthesis of this compound is a highly regulated process, governed by a complex interplay of genetic, enzymatic, and environmental factors. Understanding these regulatory mechanisms is crucial for a comprehensive knowledge of plant secondary metabolism and its ecological implications. Further research is needed to fully unravel the specific genes, enzymes, and signaling pathways that control the production of this compound in different plant species.

Isolation, Purification, and Structural Elucidation Methodologies for Erucifolin N Oxide

Extraction Techniques from Biological Matrices

The initial step in obtaining Erucifolin N-oxide is its extraction from plant material. Given its polar nature, polar solvents are typically employed for this process.

Commonly used extraction solvents include:

Methanol (B129727) vulcanchem.com

Ethanol (B145695) vulcanchem.com

A mixture of methanol and water researchgate.net

The choice of solvent is critical to maximize the yield of the N-oxide form while minimizing the co-extraction of less polar compounds. The extraction process is often followed by a preliminary purification step, such as solid-phase extraction (SPE), to remove interfering substances from the complex plant matrix. acgpubs.orgnih.gov Techniques like ultrasonic-assisted extraction have also been explored to enhance the efficiency of the extraction process. nih.gov

Chromatographic Purification Strategies

Following extraction, a multi-step chromatographic purification is essential to isolate this compound in a high-purity form.

Column Chromatography Approaches

Column chromatography is a fundamental technique for the separation of this compound from other co-extracted alkaloids and plant constituents. vulcanchem.com Silica (B1680970) gel is a commonly used stationary phase for this purpose. rsc.orgresearchgate.net The selection of the mobile phase is crucial for effective separation. Due to the polarity of N-oxides, a polar solvent system is required for elution. A common approach involves using a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity. For instance, a mixture of dichloromethane (B109758) (DCM) and methanol is often used, with the concentration of methanol being increased to elute the highly polar N-oxide. researchgate.net It is important to maintain a neutral or slightly acidic mobile phase, as basic conditions can cause the silica gel to dissolve, especially with high concentrations of methanol. researchgate.net

In some applications, specialized solid-phase extraction (SPE) cartridges, such as those with strong cation exchange (SCX) or C18 sorbents, are used for initial cleanup and fractionation of the crude extract before proceeding to further column chromatography. nih.gov

Preparative Liquid Chromatography for this compound

For obtaining highly pure this compound for detailed structural analysis and other scientific applications, preparative high-performance liquid chromatography (HPLC) is the method of choice. phenomenex.complantaanalytica.com This technique offers superior resolution and efficiency compared to standard column chromatography.

Preparative HPLC systems utilize columns with a larger internal diameter (typically ≥20 mm) and can handle higher flow rates (10-200 mL/min) to process larger quantities of the sample. phenomenex.com The selection of the stationary phase and mobile phase is based on the principles of analytical HPLC but scaled up for purification. Reversed-phase chromatography, with stationary phases like C18, is frequently employed for the separation of pyrrolizidine (B1209537) alkaloids and their N-oxides. nih.govwaters.com

The goal of preparative LC is to isolate the target compound with a desired level of purity. phenomenex.com The fractions containing the purified this compound are collected, and the solvent is evaporated to yield the pure compound.

Advanced Spectroscopic Techniques for Structural Characterization

Once purified, the definitive identification and structural elucidation of this compound are accomplished using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are conducted to map out the connectivity of atoms within the molecule.

¹H NMR provides information about the chemical environment of the hydrogen atoms. Characteristic signals for this compound include a signal for the ethylidene proton at approximately δ 5.2 ppm and a signal for the hydroxymethyl group around δ 4.1 ppm. vulcanchem.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The data from both ¹H and ¹³C NMR, along with data from 2D NMR experiments like COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals, confirming the intricate polycyclic structure of this compound.

Table 1: Illustrative NMR Data for N-Oxide Compounds This table provides a general example of the types of data obtained from NMR spectroscopy for N-oxide containing compounds and is not specific to this compound.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| ¹H | 8.72 | d | 8.8 |

| ¹H | 8.52 | dd | 6.0, 0.6 |

| ¹³C | 141.5 | - | - |

| ¹³C | 135.6 | - | - |

Data adapted from a study on quinoline (B57606) N-oxides for illustrative purposes. rsc.org

Mass Spectrometry (MS) Applications in this compound Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. vulcanchem.com

For this compound, HRMS analysis typically shows a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its protonated form [M+H]⁺. vulcanchem.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information by revealing characteristic losses of specific chemical groups. For instance, the fragmentation of this compound can show the loss of a water molecule (H₂O) and the epoxide ring. vulcanchem.com

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are routinely used for the detection and quantification of this compound in complex mixtures. nih.govnih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃NO₇ |

| Molecular Weight | 365.4 g/mol |

| Precursor m/z ([M+H]⁺) | 366.1547 |

Source: PubChem nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methanol |

| Ethanol |

LC-MS/MS Analysis of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for the analysis of this compound and other related PAs. mjcce.org.mknih.gov This technique offers the high sensitivity and specificity required to detect and quantify these compounds in complex matrices. nih.gov

The analysis typically involves reversed-phase liquid chromatography to separate the analyte from other compounds. An instrument such as a Liquid Chromatograph-Electrospray Ionization-Ion Trap-Fourier Transform (LC-ESI-ITFT) mass spectrometer is commonly employed for detection and structural elucidation. massbank.eu Publicly available mass spectrometry data, for instance from the MassBank repository, provides specific parameters used in the analysis of this compound. massbank.eumassbank.eumassbank.eu Electrospray ionization (ESI) in positive mode is standard, generating the protonated molecule [M+H]⁺. massbank.eunih.gov

Detailed analytical parameters from a reference standard analysis are provided in the table below. massbank.eu

| Parameter | Value |

| Instrument | LTQ Orbitrap XL Thermo Scientific |

| Instrument Type | LC-ESI-ITFT |

| Ionization Mode | Positive |

| Ionization Source | ESI |

| Fragmentation Mode | Higher-Energy C-X-Bond Dissociation (HCD) |

| Column | Kinetex Evo C18 (2.6 µm, 50x2.1 mm) |

| Precursor m/z | 366.1547 |

| Precursor Adduct | [M+H]⁺ |

This table was generated using data from the MassBank record MSBNK-NaToxAq-NA003060. massbank.eu

Fragmentation Patterns and Ion Analysis

Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of this compound. The fragmentation of the precursor ion, [M+H]⁺ at an exact mass of approximately 365.1475 Da, provides a characteristic fingerprint. massbank.eunih.gov As a macrocyclic diester N-oxide, this compound exhibits specific fragmentation pathways. A characteristic neutral loss of carbon monoxide (CO), equivalent to 28 Da, is often observed for macrocyclic diester PAs and their N-oxides. mjcce.org.mkmjcce.org.mkresearchgate.net

Analysis of the MS2 spectrum reveals several key fragment ions. High-resolution mass spectrometry data shows the formation of various product ions that aid in identification. The fragmentation is influenced by the collision energy applied. massbank.eunih.gov A reference spectrum from the MassBank database, obtained with a collision energy of 65%, shows multiple characteristic fragments. massbank.eu

A selection of these fragment ions is presented in the table below.

| m/z (Observed) | Tentative Formula |

| 53.0385 | C₄H₅⁺ |

| 67.0542 | C₅H₇⁺ |

| 68.0494 | C₄H₆N⁺ |

| 70.0650 | C₄H₈N⁺ |

| 81.0699 | C₆H₉⁺ |

| 94.0651 | C₆H₈N⁺ |

| 110.0600 | C₇H₈O⁺ |

| 136.0757 | C₈H₁₀N⁺O |

| 146.0862 | C₁₀H₁₂⁺O |

| 188.0917 | C₁₁H₁₄NO⁺ |

| 220.0968 | C₁₁H₁₄NO₄⁺ |

| 348.1441 | C₁₈H₂₂NO₆⁺ |

This table was generated using data from the MassBank record MSBNK-NaToxAq-NA003060. The fragment at m/z 348.1441 corresponds to the loss of a water molecule (H₂O) from the precursor ion. massbank.eu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While mass spectrometry is the primary tool for the identification of this compound, spectroscopic techniques provide complementary information for structural analysis.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint based on the functional groups present. For an N-oxide compound, a characteristic absorption band corresponding to the N-O stretching vibration would be expected. General IR spectra for N-oxides show these characteristic bands, though a specific spectrum for pure this compound is not readily found in the surveyed literature. mdpi.comlibretexts.org The complex structure of this compound, which includes ester carbonyl groups (C=O stretch), hydroxyl groups (O-H stretch), and carbon-carbon double bonds (C=C stretch), would also produce distinct absorption bands in an IR spectrum. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for compounds containing chromophores, such as conjugated systems. Pyrrolizidine alkaloids generally lack strong chromophores, resulting in weak UV absorption. nih.gov Unsaturated PAs typically show a UV absorption maximum around 214-220 nm. arxiv.orgphytojournal.com The presence of the N-oxide functional group and the macrocyclic ester structure influences the electronic environment, but specific UV-Vis absorption data for this compound is not detailed in the available research. arxiv.org For quantitative analysis, a chemical reaction with Ehrlich's reagent can be used to produce a colored derivative with strong absorption around 565 nm, although this modifies the original compound. up.ac.za

Analytical Methodologies for Detection and Quantification of Erucifolin N Oxide

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of erucifolin N-oxide, providing the necessary separation from complex matrices and other related alkaloids. The choice of technique is largely dictated by the physicochemical properties of the N-oxide.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar and thermally labile compounds like this compound. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The polarity of this compound, enhanced by the N-oxide functional group, results in shorter retention times on reversed-phase columns compared to its corresponding tertiary alkaloid, erucifoline (B1236471).

Methanol (B129727) or ethanol (B145695) are effective solvents for extracting this compound from plant material, after which HPLC can be used for purification and quantification. vulcanchem.com Specific HPLC methods have been developed for the quantitative determination of pyrrolizidine (B1209537) alkaloids and their N-oxides, utilizing ion-pair chromatography with stationary phases like LiChrospher 60 RP-select B to improve separation. capes.gov.br The use of a C18 column, such as a Kinetex Evo C18, has been documented for the liquid chromatography stage prior to mass spectrometric detection of this compound. nih.gov

For the separation of N-oxides from their parent compounds, a gradient elution is often necessary. A typical mobile phase might consist of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, and an organic component like acetonitrile (B52724) or methanol. nih.gov

Table 1: Example HPLC Parameters for Pyrrolizidine Alkaloid N-Oxide Analysis

| Parameter | Value |

|---|---|

| Column | Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (9/1, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 1 µL |

This table is based on a method developed for usaramine (B25058) and its N-oxide, which demonstrates a typical approach for related compounds. nih.gov

Gas Chromatography (GC) is generally less suitable for the direct analysis of pyrrolizidine alkaloid N-oxides due to their low volatility and thermal lability. At the high temperatures required for GC analysis, N-oxides can undergo degradation, leading to inaccurate quantification.

However, GC can be employed for the analysis of the corresponding tertiary alkaloids after a reduction step. google.com This indirect method involves the chemical reduction of the N-oxide to its parent alkaloid, which is more volatile and thermally stable. Another approach involves derivatization to create a more volatile and stable compound suitable for GC analysis. For instance, trimethylsilyl (B98337) derivatives of indicine-N-oxide have been analyzed by GC-MS. acs.org

Despite these challenges, some methods have reported the direct analysis of this compound using GC with specific columns like DB-5. vulcanchem.com In such cases, careful optimization of the temperature program is essential to minimize on-column degradation.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the preferred method for the sensitive and specific detection and quantification of this compound. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of pyrrolizidine alkaloid N-oxides in complex mixtures. This technique involves the separation of the analyte by LC, followed by ionization and two stages of mass analysis. In the first stage, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺ at m/z 366.15) is selected. nih.gov This ion is then fragmented, and specific product ions are monitored in the second stage of mass analysis. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition. For this compound, the protonated molecule [M+H]⁺ has been observed at m/z 366.1421. vulcanchem.com Fragmentation patterns can further confirm the structure, showing characteristic losses such as water (H₂O). vulcanchem.com

Table 2: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₃NO₇ | vulcanchem.com |

| Molecular Weight | 365.4 g/mol | nih.gov |

| Ionization Mode | Positive Electrospray (ESI) | nih.gov |

| Precursor Ion [M+H]⁺ | 366.1547 | nih.gov |

| Instrumentation | LTQ Orbitrap XL Thermo Scientific | nih.gov |

MS² and MS³ spectra can be particularly useful for differentiating between structurally related isomers. researchgate.net

For quantitative analysis using LC-MS/MS, a calibration curve is typically constructed using certified reference standards of this compound. The method must be validated to ensure its accuracy, precision, selectivity, and sensitivity. Key validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ). For a range of pyrrolizidine alkaloids and their N-oxides, LODs have been reported to be in the range of 0.4 to 1.9 µg/kg, with LOQs ranging from 1.3 to 6.3 µg/kg. researchgate.net

Validation also involves assessing the matrix effects, which can suppress or enhance the ionization of the analyte, leading to inaccurate results. Recovery experiments are performed to determine the efficiency of the extraction process. mdpi.com

Isotope dilution mass spectrometry is a highly accurate quantification technique that can overcome issues with matrix effects and analyte loss during sample preparation. This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. The labeled standard is added to the sample at the beginning of the analytical process.

Since the labeled internal standard and the native analyte exhibit nearly identical chemical and physical properties, they are affected similarly by extraction inefficiencies and matrix effects. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. While this approach offers high accuracy, its application for this compound is dependent on the availability of a corresponding stable isotope-labeled internal standard.

Electrophoretic Methods

Electrophoretic methods, which separate molecules based on their migration in an electric field, offer an alternative to more common chromatographic techniques for the analysis of pyrrolizidine alkaloids (PAs) and their N-oxides. d-nb.info Capillary electrophoresis (CE), in particular, has gained popularity as a separation technique due to its high resolution, speed, and flexibility. taylorfrancis.com The separation in CE is influenced by factors such as the charge, isoelectric point, hydrodynamic radius, and molecular weight of the analytes. taylorfrancis.com

Various modes of capillary electrophoresis have been applied to the analysis of plant-derived toxins, including PAs. taylorfrancis.com These techniques include:

Capillary Zone Electrophoresis (CZE): The most common form of CE, where separation occurs in a free solution within a capillary. nih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC): This technique uses surfactants to form micelles, creating a pseudo-stationary phase that allows for the separation of both charged and neutral molecules. taylorfrancis.comnih.gov MEKC has been noted as a significant CE method for detecting food toxins like PAs. taylorfrancis.com

Capillary Electrochromatography (CEC): A hybrid technique that combines the principles of both capillary electrophoresis and chromatography. d-nb.info

Early research demonstrated the utility of paper electrophoresis for separating various PAs. researchgate.net By using non-complexing electrolytes, compounds migrate as cations, and controlling the pH allows for effective separation of mixtures based on differences in molecular weight and base strength. researchgate.net The use of complex-forming electrolytes, such as sodium borate (B1201080), can further enhance separation by interacting with specific structural features, like vicinal glycol groups, which alters the electrophoretic mobility. researchgate.net

While CE methods have been established for quantifying certain PAs like senkirkine (B1680947) and senecionine (B1681732) in plants such as Tussilago farfara (coltsfoot) with high sensitivity, specific validated methods for this compound are not as commonly documented in the literature. researchgate.net However, the successful application of CE for other PAs and for N-oxide impurities in pharmaceuticals suggests its potential for this compound analysis. nih.govresearchgate.net For instance, a MEKC method was successfully used to resolve Almotriptan from its N-oxide impurity, demonstrating the capability of the technique to separate such compounds. nih.gov

The table below summarizes various electrophoretic techniques and their applications in the analysis of alkaloids and related compounds.

| Electrophoretic Technique | Analyte Class | Sample Matrix | Key Findings/Application | Reference(s) |

| Paper Electrophoresis | Pyrrolizidine Alkaloids | Heliotropium europaeum | Separated 27 PAs based on molecular weight, base strength, and formation of anionic complexes in borate buffer. | researchgate.net |

| Capillary Electrophoresis (CE) | Pyrrolizidine Alkaloids | Tussilago farfara | Quantified senkirkine and senecionine with high sensitivity (LOD < 0.5 ppm). | researchgate.net |

| Micellar Electrokinetic Capillary Chromatography (MEKC) | Pyrrolizidine Alkaloids | General Food Toxins | Identified as a key CE technique for the detection of food toxins. | taylorfrancis.com |

| Microemulsion Electrokinetic Chromatography (MEEKC) | Drug Impurities | Pharmaceuticals | Separated Almotriptan from Almotriptan-N-oxide impurity with a detection limit <0.01%. | nih.gov |

| Capillary Zone Electrophoresis (CZE) | General | Solution Mixtures | Noted as the most widely used and straightforward CE method. | nih.gov |

Chemical Synthesis and Derivatization of Erucifolin N Oxide

Strategies for N-Oxidation of Pyrrolizidine (B1209537) Alkaloids

The defining feature of Erucifolin N-oxide compared to its parent compound, erucifoline (B1236471), is the N-oxide moiety. This transformation is a key step in both its biosynthetic and laboratory preparation. In plants, N-oxidation is a common modification of pyrrolizidine alkaloids (PAs), often representing the major form in which these compounds are stored. mdpi.com This conversion significantly increases the polarity and water solubility of the molecule. mdpi.com

The formation of an N-oxide involves the oxidation of a tertiary amine. In the context of pyrrolizidine alkaloids, the nitrogen atom at the junction of the two five-membered rings is a tertiary amine and is nucleophilic. This allows it to react with electrophilic oxygen-donating reagents. vulcanchem.commasterorganicchemistry.com The process converts the tertiary amine into a tertiary amine N-oxide, a functional group with a dative bond between the nitrogen and oxygen atoms. researchgate.net This transformation is a general and straightforward method, widely applicable to the synthesis of N-oxides from various tertiary amines. nih.gov

Several oxidizing agents can be employed to convert tertiary amines, including pyrrolizidine alkaloids, into their corresponding N-oxides. The choice of reagent and reaction conditions is crucial for achieving high yields and avoiding unwanted side reactions, especially in complex molecules with multiple functional groups.

Common reagents and conditions include:

Hydrogen Peroxide (H₂O₂) : Aqueous hydrogen peroxide is a common and relatively mild oxidizing agent used for N-oxidation. vulcanchem.commasterorganicchemistry.com The reaction can be performed in various solvents, sometimes with acid catalysis. mjcce.org.mk For instance, the oxidation of some PAs to their N-oxides has been achieved using hydrogen peroxide. mjcce.org.mk Urea-hydrogen peroxide (UHP), a stable solid adduct, also serves as an effective oxidant for nitrogen heterocycles. organic-chemistry.org

Peroxy Acids (Peracids) : Organic peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of tertiary amines. vulcanchem.comnih.gov These reactions are often fast and efficient, typically conducted in chlorinated solvents like dichloromethane (B109758) at controlled temperatures. google.com However, peroxy acids are less selective than hydrogen peroxide and can react with other functional groups like alkenes and thioethers, which requires careful consideration when working with complex alkaloids. nih.gov

Catalytic Systems : Modern synthetic methods often employ catalytic systems to improve efficiency and safety. For example, rhenium-based catalysts in combination with sodium percarbonate have been shown to be an efficient system for the oxidation of tertiary amines to N-oxides under mild conditions. organic-chemistry.orgnih.gov

The table below summarizes common reagents used for the N-oxidation of tertiary amines.

| Reagent | Typical Conditions | Selectivity | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, sometimes with acid catalysis | Generally selective for amines over double bonds | vulcanchem.com, masterorganicchemistry.com |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂), often at 0 °C to room temperature | Highly efficient but can also oxidize other functional groups (e.g., alkenes) | vulcanchem.com, nih.gov |

| Sodium Percarbonate/Rhenium Catalyst | Mild conditions | High yields for tertiary nitrogen compounds | organic-chemistry.org, nih.gov |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in solution | Effective for various organic molecules, including nitrogen heterocycles | organic-chemistry.org |

Synthetic Routes to this compound and Analogues

While the total synthesis of this compound has not been reported in the scientific literature, its preparation is achieved through the direct oxidation of its parent alkaloid, erucifoline. vulcanchem.com This semi-synthetic approach leverages the natural availability of erucifoline, which can be isolated from plant sources.

The primary synthetic route involves:

Isolation of Erucifoline : The starting material, erucifoline, is extracted from plants known to produce it, such as species from the Senecio genus. chemfaces.com

N-Oxidation : The isolated erucifoline is then subjected to oxidation using reagents like hydrogen peroxide or a peracid (e.g., m-CPBA) under controlled conditions. vulcanchem.com This reaction specifically targets the nucleophilic tertiary amine of the pyrrolizidine core to yield this compound. vulcanchem.com

The synthesis of this compound analogues follows a similar strategy. For example, the synthesis of indicine (B129459) N-oxide, an analogue, was achieved through the N-oxidation of the corresponding parent alkaloids. This general approach allows for the creation of a variety of PA N-oxides for research, provided the precursor tertiary amine alkaloid is accessible.

Design and Synthesis of this compound Derivatives

The derivatization of this compound itself is not extensively documented, with research often focusing on the synthesis and analysis of the natural product. However, its complex structure offers several functional groups that could be targeted for modification. This compound serves as a valuable model compound for investigating the chemistry of N-oxides. vulcanchem.com

Structural modifications of this compound or its close analogues are primarily designed for research applications, such as metabolic studies or the development of analytical standards.

Isotopic Labeling : One key modification is the introduction of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). For instance, a deuterated version of the closely related senecionine (B1681732) N-oxide, Senecionine N-oxide-D3, is available as an internal standard for quantitative mass spectrometry analysis. researchgate.net A similar derivatization of this compound would involve synthesizing or isolating the parent erucifoline and performing the N-oxidation, or introducing the label at a later stage if chemically feasible. These labeled derivatives are crucial for accurately tracking the metabolism and distribution of the parent compound in vivo. beilstein-journals.org

Modification of Peripheral Functional Groups : The this compound scaffold contains a primary hydroxyl group and an epoxide. nih.gov These sites are potential targets for derivatization. The hydroxyl group could be esterified or etherified to produce new analogues. The epoxide ring could potentially undergo ring-opening reactions with various nucleophiles. Such modifications would create a library of related compounds to explore structure-activity relationships, although specific examples starting from this compound are not prominent in the literature.

The N-oxide moiety itself is a reactive functional group that can undergo several chemical transformations. While these reactions have been broadly studied for various N-oxides, their application directly to this compound is less common. However, the compound serves as a model for studying N-oxide chemistry, including in metal-catalyzed reactions. vulcanchem.com

Potential transformations of the N-oxide group include:

Deoxygenation : The N-oxide can be reduced back to the parent tertiary amine (erucifoline). This is a key metabolic reaction in mammals but can also be achieved chemically using reducing agents. beilstein-journals.orgwikipedia.org This transformation is fundamental for studying the compound's biological activation.

Rearrangement Reactions : Heterocyclic N-oxides can undergo rearrangement reactions. A classic example is the Boekelheide reaction, where α-picoline-N-oxides rearrange to form hydroxymethylpyridines in the presence of an acylating agent like acetic anhydride. While not directly applicable to the fused ring system of this compound in the same way, it illustrates the potential for rearrangements involving the N-oxide group under specific conditions.

Catalytic Reactions : this compound has been noted as a model compound for investigating reactions involving gold or copper catalysis, such as in alkyne oxidations. vulcanchem.com In these processes, the N-oxide can act as an oxygen transfer agent.

Mechanistic Studies of Erucifolin N Oxide Biological Activities in Non Human Systems

In Vitro Biological Activity Investigations

Cellular Mechanisms of Action in Non-Human Cell Lines

Research into the cellular mechanisms of erucifolin N-oxide has primarily focused on its toxic effects on insect cell lines, which is relevant to its role in plant defense. A key study investigated the toxicity of several pyrrolizidine (B1209537) alkaloids (PAs), including erucifolin and its N-oxide, on cell lines derived from the beet armyworm, Spodoptera exigua, a generalist herbivore. dicle.edu.trresearchgate.net

The findings from these in vitro assays demonstrated that this compound exhibits toxic effects on S. exigua cells. dicle.edu.tr However, when compared to its free base form, erucifoline (B1236471), the N-oxide was found to be less toxic. dicle.edu.trresearchgate.net This observation is consistent across various toxic PAs, where the N-oxide form is generally less potent than the corresponding free base. dicle.edu.trresearchgate.net In these studies, erucifoline and another PA, jacobine (B1672728), were identified as the most toxic compounds to the insect cells, highlighting their significant role in defending their source plant, Jacobaea vulgaris, against herbivores. dicle.edu.trresearchgate.net

The use of insect cell lines, such as those from S. exigua, serves as a valuable initial screening tool to assess the toxicity of individual PAs like this compound, providing results that are comparable to in vivo injection bioassays. dicle.edu.trresearchgate.net

Table 1: Comparative Toxicity of this compound and other Pyrrolizidine Alkaloids on Spodoptera exigua Cell Lines

| Compound | Form | Relative Toxicity |

|---|---|---|

| Erucifoline | N-oxide | Less toxic than free base |

| Erucifoline | Free base | More toxic than N-oxide |

| Jacobine | N-oxide | Less toxic than free base |

| Jacobine | Free base | More toxic than N-oxide |

| Senkirkine (B1680947) | - | Less toxic than jacobine and erucifoline |

| Seneciphylline | - | Less toxic than jacobine and erucifoline |

| Retrorsine | - | Less toxic than senkirkine and seneciphylline |

| Senecionine (B1681732) | - | Not toxic at tested concentrations |

This table is based on findings from Nuringtyas et al. (2014). dicle.edu.trresearchgate.net

Enzyme Inhibition or Activation Studies

Currently, there is a lack of specific studies in the scientific literature detailing the direct inhibitory or activating effects of this compound on particular enzymes. While it has been noted that the macrocyclic structure of this compound is of interest to researchers for the design of novel enzyme inhibitors, dedicated assays to identify specific enzyme targets and characterize the kinetics of inhibition or activation by this compound have not been reported. biocrick.com The biosynthesis of this compound from its parent compound, erucifoline, is thought to be mediated by cytochrome P450 monooxygenases, but its effect on other enzyme systems remains an area for future investigation. biocrick.com

Receptor Binding Studies in Non-Human Models

As of the current available scientific literature, no specific receptor binding studies for this compound in any non-human models have been published. Consequently, the affinity of this compound for any particular receptor and its potential role as a ligand in receptor-mediated signaling pathways are unknown.

In Vivo Studies in Model Organisms (excluding human clinical trials)

Effects on Insect Herbivores and Plant Defense Mechanisms

This compound is a key component of the chemical defense strategy in plants such as Jacobaea species. dicle.edu.trresearchgate.net Plants biosynthesize and store pyrrolizidine alkaloids (PAs) primarily as N-oxides. biocrick.com This chemical form is less toxic than the free base, which allows the plant to accumulate these defensive compounds in larger quantities without causing self-harm. biocrick.com

Research has indicated that the application of methyl jasmonate, a plant hormone involved in defense signaling, can lead to a shift in the PA composition in Jacobaea aquatica, favoring the production of more toxic erucifoline-like PAs. nih.gov This induced defense mechanism was shown to increase the plant's resistance to S. exigua, as the larvae preferred to feed on control leaves over those treated with methyl jasmonate. nih.gov

Injection bioassays with S. exigua larvae have corroborated the findings from in vitro cell line studies, showing that erucifoline is highly toxic. dicle.edu.trresearchgate.net Although the N-oxide form is less potent, its presence in high concentrations in the plant contributes significantly to the defense against insect herbivores. dicle.edu.trresearchgate.netbiocrick.com

Studies in Non-Human Animal Models for this compound Research

Specific in vivo studies focusing solely on the toxicological or pharmacological effects of purified this compound in non-human mammalian models, such as rodents, are not extensively documented in the available literature. However, it is a well-established characteristic of pyrrolizidine alkaloids (PAs) that their N-oxides are hepatotoxic in mammals following metabolic activation. biocrick.com

In the mammalian liver, this compound can be metabolically reduced back to its free base form, erucifoline. biocrick.com This free base is then converted by cytochrome P450 enzymes into reactive pyrrolic intermediates. biocrick.com These intermediates are capable of alkylating cellular macromolecules like DNA and proteins, which can lead to cellular damage and hepatic necrosis. biocrick.com While this is a known mechanism for PAs in general, detailed pharmacokinetic and dose-response studies specifically for this compound in mammalian models are not currently available.

Molecular and Cellular Responses in Model Systems

The biological activities of this compound, a pyrrolizidine alkaloid, have been investigated in various non-human model systems, revealing insights into its molecular and cellular effects. These studies primarily focus on its role in plant-herbivore interactions and its cytotoxic effects on insect cells.

As a secondary metabolite in plants, this compound is believed to function as a defense mechanism against herbivores. vulcanchem.com The N-oxide form is less toxic than its free base counterpart, erucifoline, allowing plants to store it in larger quantities as a deterrent. vulcanchem.com When ingested by herbivores, the less toxic N-oxide can be metabolically reduced to the more toxic free base, which can disrupt insect metabolism. vulcanchem.com

In vitro studies using insect cell lines have provided more direct evidence of the cellular responses to this compound. Research utilizing cell lines from the fall armyworm, Spodoptera frugiperda (specifically Sf9 and Sf21 cells), and the beet armyworm, Spodoptera exigua, has been instrumental in elucidating the cytotoxic effects of various pyrrolizidine alkaloids. researchgate.netnih.govnih.gov

A comparative study on the toxicity of several pyrrolizidine alkaloids, including erucifoline and its N-oxide, was conducted on Spodoptera exigua cell lines and through larval injection bioassays. researchgate.netnih.gov The results indicated that for all the toxic pyrrolizidine alkaloids tested, the free base form was more toxic than the N-oxide form. researchgate.netnih.gov Specifically, erucifoline was found to be one of the most toxic compounds to S. exigua, suggesting its significant role in plant defense against generalist herbivores. researchgate.netnih.gov While the N-oxide was less potent, its presence as a precursor to the more toxic form is a key aspect of its biological activity. vulcanchem.com The study highlighted that the structural variations among pyrrolizidine alkaloids influence their effectiveness in plant defense. nih.gov

The general mechanism of cytotoxicity for toxic pyrrolizidine alkaloids in insects involves a cascade of cellular events. While not exclusively detailed for this compound, the broader understanding is that these compounds can induce oxidative stress, leading to cell death. nih.gov This can involve the inhibition of key enzymes and disruption of cellular processes. nih.gov For instance, some nanoparticles have been shown to inhibit acetylcholinesterase activity and CYP450 isoenzymes in insects. nih.gov In insect cell lines, treatment with certain chemical insecticides has been observed to cause cell shrinkage, loss of sphericity, and an increase in cell granularity, which are indicative of cellular stress and apoptosis. who.int

The following table summarizes the key findings from mechanistic studies of this compound and related compounds in non-human model systems.

| Model System | Compound(s) | Observed Molecular/Cellular Response | Key Outcome |

| Spodoptera exigua (Beet Armyworm) Cell Line | Erucifoline, this compound | Cytotoxicity | Erucifoline was highly toxic; the N-oxide form was less toxic. researchgate.netnih.gov |

| Spodoptera exigua (Beet Armyworm) Larvae | Erucifoline, this compound | Toxicity (via injection) | Confirmed the higher toxicity of the free base (erucifoline) compared to the N-oxide. researchgate.net |

| General Insect Systems | Pyrrolizidine Alkaloids | Disruption of metabolism | The N-oxide is metabolically reduced to the toxic free base in herbivores. vulcanchem.com |

| Spodoptera frugiperda (Fall Armyworm) Sf9 cell line | Various Insecticides | Cell shrinkage, loss of sphericity, increased granularity | Indicators of apoptosis and cellular stress. who.int |

Metabolism and Biotransformation of Erucifolin N Oxide in Biological Systems Non Human

Enzymatic Reduction of N-Oxides

The central metabolic pathway for Erucifolin N-oxide in non-human organisms is its reduction to the corresponding tertiary amine, erucifoline (B1236471). This conversion is a critical activation step, as the parent pyrrolizidine (B1209537) alkaloids (PAs) are the precursors to the reactive pyrrolic metabolites responsible for cellular damage. vulcanchem.comdgra.de This reductive process is known to be mediated by enzymatic systems in both the liver and the gastrointestinal tract. nih.gov

Role of Microbial Enzymes in N-Oxide Reduction

A substantial body of evidence points to the crucial role of microbial enzymes, particularly within the gut, in the reduction of pyrrolizidine alkaloid N-oxides. nih.gov While the specific microbial enzymes responsible for the reduction of this compound have not been definitively identified, studies on analogous PA N-oxides have demonstrated that intestinal microbiota are capable of this biotransformation. nih.gov For instance, research on other PA N-oxides has shown that they are stable in sterile gastric and intestinal fluids but are converted to their parent PAs in the presence of gut microflora. nih.gov This suggests that anaerobic bacteria in the digestive systems of herbivores are key players in the initial activation of ingested this compound. The reduction is believed to be carried out by nitroreductases present in these microbes. nih.gov

In ruminants, such as cattle, the rumen microbiome plays a significant role in the metabolism of this compound. nih.govacs.org In vitro studies using rumen fluid have shown a rapid conversion of this compound to its free base form, erucifoline. acs.org This initial reduction is a prerequisite for subsequent metabolic changes within the rumen.

Metabolic Interconversion with Parent Pyrrolizidine Alkaloids

The metabolism of this compound is characterized by a dynamic interconversion with its parent PA, erucifoline. Ingested this compound is reduced to erucifoline, primarily by gut microbes and to a lesser extent by hepatic enzymes. vulcanchem.comnih.gov This newly formed erucifoline can then be absorbed and undergo further metabolism.

Conversely, the parent alkaloid, erucifoline, can be oxidized to this compound. This N-oxidation is generally considered a detoxification pathway within the plant itself and in some herbivores, as the N-oxides are typically less toxic and more water-soluble, facilitating storage and excretion. vulcanchem.comfrontiersin.org In non-human organisms, this oxidation is often catalyzed by cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs) in the liver. vulcanchem.com However, the primary metabolic fate of ingested this compound in many non-human animals is its reduction back to the more toxic parent form. vulcanchem.com

Studies on other PA N-oxides have identified specific hepatic cytochrome P450 enzymes, namely CYP1A2 and CYP2D6, as major contributors to their reduction to the parent PAs under anaerobic conditions. nih.gov It is plausible that these or similar enzymes are also involved in the hepatic reduction of this compound.

Other Biotransformation Pathways of this compound

Following the initial reduction to erucifoline, further biotransformation can occur, particularly in ruminants. A study on the rumen metabolism of Senecio PAs, including this compound, identified subsequent metabolic steps that can be considered a detoxification process. nih.govacs.org

Once this compound is converted to erucifoline in the rumen, it undergoes further transformation to metabolites that are hydrogenated at both the necine base and the necic acid moiety. nih.govacs.org This saturation of the 1,2-double bond in the necine base is a critical detoxification step, as this structural feature is a prerequisite for the formation of the toxic pyrrolic species. acs.org The resulting saturated metabolites are considered to be significantly less toxic. nih.govacs.org

The following table summarizes the observed biotransformation of this compound in in vitro rumen studies:

| Initial Compound | Primary Metabolite | Subsequent Metabolites | Metabolic Process | Organism/System |

| This compound | Erucifoline | Hydrogenated necine base and necic acid metabolites | N-oxide reduction followed by hydrogenation | Bovine Rumen (in vitro) |

Implications of Metabolism for Biological Activity in Non-Human Organisms

The metabolism of this compound has significant implications for its biological activity in non-human organisms. The reduction to the parent alkaloid, erucifoline, is a bioactivation step that increases its toxicity. vulcanchem.com Erucifoline can then be metabolized by hepatic enzymes to form highly reactive pyrrolic intermediates that can bind to cellular macromolecules like proteins and DNA, leading to hepatotoxicity. vulcanchem.com

For many herbivores, the presence of this compound in plants serves as a feeding deterrent. vulcanchem.com The reduced toxicity of the N-oxide form compared to the free base allows the plant to store these defensive compounds in higher concentrations. vulcanchem.com However, the metabolic capacity of the herbivore determines the ultimate outcome of ingestion.

In ruminants, the extensive metabolism in the rumen, particularly the hydrogenation of the necine base, represents a significant detoxification pathway. nih.govacs.org This may explain why cattle can tolerate higher doses of PA-containing plants compared to monogastric animals like horses and pigs, which lack this extensive pre-hepatic metabolism. nih.gov

In some insects, the interaction of PA N-oxides with other ingested plant metabolites can influence their bioactivity. For example, studies with the generalist herbivore Frankliniella occidentalis (Western flower thrips) have shown that the effects of this compound can be influenced by the presence of other compounds like chlorogenic acid. frontiersin.org This highlights the complexity of predicting the biological activity of this compound based solely on its own metabolism, as interactions with other dietary components can play a crucial role. frontiersin.org Furthermore, some specialist insects have evolved specific mechanisms to detoxify and even sequester PAs for their own defense. researchgate.net

Ecological and Inter Species Research on Erucifolin N Oxide

Role in Plant-Herbivore Interactions

Erucifolin N-oxide, a type of pyrrolizidine (B1209537) alkaloid N-oxide (PANO), is a key component of the chemical defense system in plants, primarily deterring feeding by herbivores. vulcanchem.comcfmot.de Plants synthesize these compounds as secondary metabolites to protect themselves from being eaten. cfmot.debund.de The N-oxide form is generally less toxic than its corresponding free base, erucifoline (B1236471). researchgate.netresearchgate.net This lower toxicity is advantageous for the plant, as it allows for the storage of large quantities of this defensive compound without causing harm to the plant's own cells. vulcanchem.com

Research has shown that the effectiveness of pyrrolizidine alkaloids (PAs) varies depending on their chemical structure and the herbivore species. researchgate.netresearchgate.net Erucifoline and its N-oxide have been identified as particularly potent against generalist herbivores, which are insects that feed on a wide variety of plants. researchgate.netresearchgate.net For instance, studies on the generalist herbivore Spodoptera exigua (beet armyworm) have demonstrated the toxicity of erucifoline. researchgate.net

Plants such as Jacobaea vulgaris (ragwort) exhibit different chemical profiles, known as chemotypes. Two notable chemotypes are the erucifoline type and the jacobine (B1672728) type. theses.cz These chemotypes show varying levels of effectiveness against different insect herbivores. For example, while the jacobine chemotype might be more effective against certain generalist insects like Spodoptera exigua and the western flower thrips (Frankliniella occidentalis), the erucifoline chemotype has been observed to negatively affect the cabbage moth, Mamestra brassicae. researchgate.netresearchgate.net This specificity highlights the complex and targeted nature of plant chemical defenses in mediating interactions with herbivores.

| Pyrrolizidine Alkaloid | Form | Relative Toxicity to Spodoptera exigua (Beet Armyworm) |

|---|---|---|

| Jacobine | Free Base | Most Toxic |

| Erucifoline | Free Base | Toxic |

| Senkirkine (B1680947) | Free Base | Less Toxic than Jacobine/Erucifoline |

| Seneciphylline | Free Base | Less Toxic than Jacobine/Erucifoline |

| Retrorsine | Free Base | Less Toxic than Senkirkine/Seneciphylline |

| Senecionine (B1681732) | Free Base | Not Toxic at tested concentrations |

| Various PAs | N-oxide | Lower toxicity compared to corresponding free base forms |

This compound in the Context of Plant Chemical Ecology

This compound is an integral part of the chemical ecology of the plants that produce it. It has been identified in plant species belonging to the Asteraceae family, such as Jacobaea persoonii and Senecio argunensis. vulcanchem.comnih.gov The biosynthesis of this compound involves the enzymatic N-oxidation of its precursor, erucifoline, a process likely carried out by cytochrome P450 monooxygenases. vulcanchem.com This conversion to the N-oxide form is a crucial step, as PANOs are more water-soluble and less reactive than their tertiary amine counterparts, making them the preferred form for transport and storage within the plant. stiftungsland.de

The production and concentration of this compound and other PAs are not static. They can be influenced by environmental factors and ecological pressures, such as herbivory. For example, damage to Jacobaea vulgaris shoots by the herbivore Mamestra brassicae has been shown to increase the relative concentration of erucifoline. researchgate.net Furthermore, the application of methyl jasmonate, a substance that mimics the plant's natural defense signaling, can cause a shift in the plant's chemical profile, leading to an increase in erucifoline-like PAs and a decrease in others, such as senecionine. researchgate.net This dynamic response allows the plant to adjust its defensive chemistry in response to specific threats.

| Plant Species | Family | Known to Produce this compound |

|---|---|---|

| Jacobaea persoonii | Asteraceae | Yes |

| Senecio argunensis | Asteraceae | Yes |

| Jacobaea vulgaris (Erucifoline chemotype) | Asteraceae | Yes |

Transfer and Fate of this compound in Non-Human Food Chains

The influence of this compound extends beyond the plant and its immediate herbivores, as it can be transferred through non-human food chains. When herbivores consume plants containing PANOs, these alkaloids can be passed on to higher trophic levels. For example, forage contaminated with PA-producing plants like Jacobaea aquatica can lead to the presence of these alkaloids in livestock. researchgate.net

A well-documented pathway for PA transfer is through pollination. Honey bees and other pollinators that visit PA-producing plants like Jacobaea vulgaris can collect contaminated nectar. mdpi.com This results in the presence of PAs, including jacobine, erucifoline, and their respective N-oxides, in honey. mdpi.comuni-muenchen.de

Some specialist insect herbivores have evolved mechanisms not only to tolerate but also to sequester these plant-derived toxins for their own benefit. researchgate.net These insects can store the alkaloids and use them as a defense mechanism against their own predators. The process of sequestration is complex; in some insects, the ingested, less-toxic N-oxides are reduced to their more lipid-soluble free base forms in the gut. This allows for absorption across membranes. Subsequently, they are re-oxidized back to the PANO form in the insect's hemolymph (blood) to prevent auto-intoxication and facilitate safe storage. researchgate.net This adaptation represents a fascinating example of co-evolution, where a plant's chemical defense is co-opted by an herbivore for its own survival.

Future Research Directions and Research Applications for Erucifolin N Oxide

Advanced Methodologies for Erucifolin N-oxide Isolation and Characterization

Future progress in understanding this compound is contingent on the development of more sophisticated methods for its isolation and structural analysis. Current techniques primarily rely on liquid chromatography coupled with mass spectrometry (LC-MS). mjcce.org.mkresearchgate.net High-resolution mass spectrometry, such as LC-Q-ToF-MS (Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry), has been instrumental in identifying and characterizing various pyrrolizidine (B1209537) alkaloid N-oxides by confirming the addition of an oxygen atom to the parent alkaloid structure. mdpi.com

Prospective research should focus on refining these methods for enhanced sensitivity and efficiency. Innovations in solid-phase extraction (SPE) are a promising frontier. mdpi.com For instance, the development of novel sorbents, such as nano-zirconium-silicate, has shown potential for the rapid and effective isolation of pyrrolizidine alkaloids (PAs) and their N-oxides from complex plant extracts. researchgate.net Further exploration of advanced materials for solid-phase microextraction could also yield more efficient isolation protocols. researchgate.net Additionally, optimizing chromatographic conditions, including the use of ultra-high-performance liquid chromatography (UHPLC) with advanced columns, can improve the separation and quantification of this compound from its closely related analogues. researchgate.net The establishment of standardized fragmentation patterns in mass spectrometry for different classes of PAs will be crucial for the unambiguous identification of this compound in complex matrices without relying solely on limited reference standards. mjcce.org.mk

Deeper Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

While the general biosynthetic pathway of pyrrolizidine alkaloids is known to originate from polyamines like putrescine and spermidine (B129725), the specific regulatory intricacies controlling the production of this compound remain largely unexplored. wikipedia.orgpnas.org The initial committed step is catalyzed by homospermidine synthase (HSS), making it a key control point in the pathway. pnas.orgoup.com Future research should aim to identify and characterize all subsequent enzymes involved in the conversion of homospermidine to erucifoline (B1236471) and its final N-oxidation, which is likely mediated by cytochrome P450 monooxygenases. vulcanchem.com

Understanding the genetic and environmental factors that regulate the expression of biosynthetic genes is a critical research direction. Studies have shown that PA biosynthesis is often linked to plant development, particularly root growth, and can be localized to specific tissues like the root endodermis and pericycle. nih.govoup.com Investigating the spatio-temporal expression of genes specific to the this compound pathway using modern molecular techniques will provide deeper insights. Furthermore, the application of gene-editing technologies like CRISPR/Cas9 offers a powerful tool to elucidate gene function. As demonstrated in other systems, inactivating HSS alleles can significantly reduce or completely eliminate PA production, a technique that could be applied to specifically study the role and regulation of this compound. researchgate.net

Exploration of Novel Biological Activities and Targets in Non-Human Systems

The primary known biological role of pyrrolizidine alkaloids in plants is as a chemical defense against herbivores. nih.gov Studies on individual PAs, such as jacobine (B1672728) and erucifoline, have shown them to be toxic to generalist insect herbivores like Spodoptera exigua. researchgate.net Future research should expand on these findings to precisely quantify the specific activity of this compound against a broader range of insect pests and plant pathogens. Comparing its efficacy to its parent compound, erucifoline, could clarify the role of the N-oxide moiety in toxicity and deterrence.

Beyond its role in plant-insect interactions, the potential for other biological activities in non-human systems warrants exploration. For example, some PAs have demonstrated antimicrobial activity. wikipedia.org Screening this compound against various bacterial and fungal strains could reveal novel antimicrobial properties. Such research could employ insect cell lines as an efficient alternative to live animal assays for initial toxicity and activity screening, providing a valuable tool for high-throughput analysis. researchgate.net These investigations may uncover applications for this compound as a lead compound for developing new, naturally-derived pest control agents.

Design and Synthesis of this compound Analogues with Enhanced Research Attributes

The chemical synthesis of this compound analogues presents a significant opportunity to create new molecules with tailored properties for research. While the total synthesis of this compound itself is complex and has not been reported, its semi-synthesis from erucifoline via oxidation is feasible. vulcanchem.com This provides a basis for synthetic modifications. Future research could focus on creating analogues with enhanced stability, altered lipophilicity, or improved target specificity. For instance, studies on other N-oxides have shown that modifications to the core structure can significantly impact biological activity and function. beilstein-journals.orgnih.gov

Synthesizing a library of this compound derivatives would enable structure-activity relationship (SAR) studies. By systematically altering different functional groups on the molecule, researchers can identify the key structural features responsible for its biological effects. This approach has been used to develop N-oxide derivatives of other compounds with potent biological activity. nih.gov The synthesis of non-symmetric 1,3-dialkoxyimidazolium salts from imidazole (B134444) N-oxides demonstrates a strategy for creating diverse new chemical entities from an N-oxide precursor. beilstein-journals.org Similar strategies could be adapted to generate novel this compound analogues, providing a valuable chemical toolbox for exploring its biological potential.

Integration of Omics Data for Comprehensive Understanding of this compound Biology

To achieve a holistic understanding of the biological impact of this compound, future research must integrate multi-omics approaches. uv.es Technologies such as genomics, transcriptomics, proteomics, and metabolomics allow for a global analysis of the molecular changes within a biological system in response to a specific compound. nih.gov Applying these technologies to non-human systems (e.g., insect cell lines, plant tissues, or microorganisms) exposed to this compound can reveal its mechanism of action at a systems level.

For example, transcriptomics can identify genes whose expression is altered upon exposure, pointing to affected signaling pathways. nih.gov Metabolomics can identify changes in the metabolic profile of an organism, highlighting disruptions in key biochemical processes. nih.govmdpi.com Proteomics can uncover changes in protein expression and post-translational modifications, identifying direct protein targets of the compound or its metabolites. nih.gov Integrating these different layers of data can help construct comprehensive models of the molecular interactions underlying the biological activity of this compound, moving beyond a single target or pathway to a network-level understanding. uv.esnih.gov

Development of Research Tools and Probes Based on this compound Structure

The N-oxide functional group possesses unique chemical reactivity that can be exploited to develop novel research tools and probes. harvard.edu The reduction of an N-oxide to its corresponding tertiary amine is a reaction that can be triggered by specific biological conditions, such as a reductive environment or the presence of certain ions like Fe(II). rsc.orgsioc-journal.cnmdpi.com This principle has been successfully used to design fluorescent and photoacoustic probes that activate in response to specific stimuli, such as tumor hypoxia. nih.gov

Future research could focus on designing and synthesizing probes based on the this compound scaffold. By attaching a fluorophore or a photoacoustic reporter to the molecule, it may be possible to create a probe that reports on specific enzymatic activities or local microenvironments within cells or organisms. The development of N-oxide-based probes for detecting ferrous ions demonstrates the high selectivity and sensitivity that can be achieved with this strategy. rsc.orgsioc-journal.cn Furthermore, the use of enamine N-oxides in bioorthogonal chemistry to activate protein function or for target identification highlights the versatility of the N-oxide group. harvard.edu Adapting these concepts to the this compound structure could yield powerful tools for chemical biology and biomedical research.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to characterize the purity and structural identity of Erucifolin N-oxide?

- Methodological Answer : For novel N-oxide compounds like this compound, nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) are essential. Ensure purity is validated via HPLC with UV detection (λ = 200–400 nm) and elemental analysis. For known compounds, cross-reference spectral data with literature values. New compounds require full synthetic pathway documentation, including reaction conditions and purification steps, as outlined in standardized protocols for reproducibility .

Q. How can researchers determine the mutagenic potential of this compound using in vitro assays?

- Methodological Answer : Conduct the Ames test (OECD 471 guideline) using Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix). Include positive controls (e.g., 2-aminoanthracene) and quantify revertant colonies. For ambiguous results, perform complementary assays like the micronucleus test or Comet assay. Structural alerts for mutagenicity in aromatic N-oxides, such as specific substructures identified via SAR fingerprinting (e.g., benzo[c][1,2,5]oxadiazole 1-oxide), should guide risk assessment .